molecular formula C15H13N5O B2938495 N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide CAS No. 924829-13-0

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2938495
CAS No.: 924829-13-0
M. Wt: 279.303
InChI Key: YZKPBWWLVYYFNI-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is a chemical compound with the molecular formula C15H13N5O and a molecular weight of 265.27 g/mol . This benzamide derivative features a tetrazole ring system, a privileged scaffold in medicinal chemistry known for its role as a bioisosteric replacement for carboxylic acids and other functional groups, which can significantly alter the physicochemical properties and biological activity of lead compounds . While specific biological data for this exact compound is limited in the public domain, structural analogs based on the N-(tetrazolylphenyl)benzamide core have demonstrated significant research value. Compounds within this chemical class have been investigated as potent agonists for the G Protein-Coupled Receptor 35 (GPR35), a potential therapeutic target for pain, inflammatory, and metabolic diseases . Furthermore, related molecules featuring a tetrazole ring bioisosterically replacing a 1,2,3-triazole have shown enhanced in vitro anticancer activity, with specific examples exhibiting nanomolar cytotoxicity against chronic myeloid leukemia and melanoma cell lines . The incorporation of the 1H-tetrazol-1-yl group is a recognized strategy in drug discovery to improve metabolic stability and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers exploring GPCR biology, kinase inhibition, or structure-activity relationships in heterocyclic chemistry may find this compound a valuable chemical tool.

Properties

IUPAC Name

N-methyl-N-phenyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-19(13-5-3-2-4-6-13)15(21)12-7-9-14(10-8-12)20-11-16-17-18-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKPBWWLVYYFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions include tetrazole oxides, amine derivatives, and various substituted tetrazole compounds .

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with biological targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons . This stabilization is advantageous for receptor binding and enhances the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives, emphasizing substituent variations, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities Reference
This compound - N-methyl-N-phenyl amide
- Tetrazole at position 4
C₁₅H₁₄N₅O 280.31 (calc.) Hypothesized enhanced metabolic stability due to tetrazole; no direct activity reported
4-chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide - Chloro at position 4
- Methoxyphenyl amide
- Tetrazole at position 2
C₁₅H₁₂ClN₅O₂ 329.74 Predicted pKa = 11.71; potential for altered solubility and target binding
N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide - Cyclopentyl amide
- Fluorine at position 4
- Tetrazole at position 2
C₁₃H₁₄FN₅O 275.28 Fluorine enhances electronegativity; cyclopentyl may improve lipophilicity
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide - 2-Ethyl-6-methylphenyl amide
- Tetrazole at position 4
C₁₇H₁₇N₅O 307.35 Bulky alkyl groups may influence steric interactions with biological targets
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide - Triazole-thiazole hybrid
- Nitro group at position 2
C₂₅H₁₉N₇O₃S 497.53 Moderate antimicrobial activity against E. coli

Key Observations:

Tetrazole Positioning :

  • The tetrazole ring at position 4 (as in the target compound) versus position 2 (e.g., ) may alter electronic distribution and binding affinity. Para-substituted tetrazoles are more common in drug design for optimal spatial alignment with target pockets .

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance interactions with charged residues in enzymes or receptors .

Biological Activities: PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives in ) show >70% inhibition, suggesting that lipophilic side chains enhance activity. The tetrazole group in the target compound could mimic these effects . Tubulin Binding: Benzamide derivatives with trimethoxyphenyl groups (e.g., compound 16b in ) exhibit high affinity for tubulin, highlighting the importance of aromatic stacking. The phenyl group in the target compound may contribute similarly .

Synthetic Routes :

  • The target compound can hypothetically be synthesized via reductive transamidation (as in ) or copper-catalyzed cycloaddition (). Key steps include condensation of substituted benzaldehydes with hydrazides and subsequent cyclization .

Research Findings and Implications

  • Structural Advantages : The tetrazole ring offers metabolic stability over carboxylic acids, making it a preferred moiety in prodrug design .
  • Activity Gaps : While direct data on the target compound are lacking, analogs with halogen or methoxy substituents () suggest tunable electronic properties for targeted drug design.
  • Future Directions : Structure-activity relationship (SAR) studies focusing on varying the N-alkyl/aryl groups and tetrazole positioning could optimize potency and selectivity.

Biological Activity

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and research applications.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocycles containing four nitrogen atoms, known for their ability to act as bioisosteres of carboxylic acids. This property allows tetrazoles to mimic the biological activity of these functional groups, making them valuable in drug design and development. The compound this compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Target Interaction

The tetrazole moiety in this compound interacts with various molecular targets through receptor-ligand interactions. The planar structure of the tetrazole ring facilitates stabilization of electrostatic repulsion of negatively charged ions, enhancing binding affinity with biological receptors.

Biochemical Pathways

Research indicates that tetrazoles can influence multiple biochemical pathways. The compound may exert its effects through:

  • Enzyme inhibition or activation
  • Modulation of gene expression
  • Binding interactions with biomolecules .

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria indicate potent antibacterial properties, making it a candidate for further pharmaceutical development .

Antifungal Activity

The compound has also shown antifungal properties in vitro, particularly against fungi such as Candida albicans and Aspergillus flavus. These findings suggest potential applications in treating fungal infections .

Antitumor Activity

Research into the anticancer potential of this compound indicates it may inhibit tumor cell proliferation. In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:

StudyFindings
Gopalakrishnan et al. (2013)Reported synthesis and characterization of tetrazole derivatives with notable antibacterial activity against Bacillus cereus and Escherichia coli.
MDPI Review (2022)Highlighted the potential of tetrazole compounds in anticancer therapies, noting structure-activity relationships that enhance efficacy.
ResearchGate Study (2018)Examined GPR35 receptor interactions, demonstrating that tetrazole derivatives could modulate cellular responses related to pain and inflammation.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry : Used as a precursor for synthesizing other heterocyclic compounds.

Biology : Investigated for its antibacterial, antifungal, and antitumor activities.

Medicine : Explored as a potential drug candidate due to its stability and ability to interact with biological targets.

Industry : Tetrazole derivatives are utilized in agriculture as plant growth regulators and in materials science for developing new electronic materials .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1H-tetrazol-1-yl group into benzamide derivatives like N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide?

  • Methodology : Utilize nucleophilic substitution or coupling reactions under alkaline conditions. For example, K₂CO₃ in acetonitrile with reflux (4–5 hours) enables efficient substitution at the 4-position of the benzamide scaffold . Tetrazole rings can also be introduced via cycloaddition reactions using NaN₃ and nitriles under acidic conditions, followed by purification via recrystallization .
  • Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS to verify molecular weight and substituent positions .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized to confirm the structure of this compound?

  • NMR Analysis : Assign peaks based on chemical shifts:

  • Tetrazole protons : δ 8.5–9.5 ppm (¹H NMR).
  • Aromatic protons : δ 7.0–8.0 ppm, split into distinct patterns due to substitution .
    • HRMS : Calculate exact mass (e.g., C₁₅H₁₃N₅O requires m/z 287.1124) and compare with experimental data to confirm purity .

Q. What are the standard protocols for evaluating the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

  • In vitro assays : Use enzyme inhibition kits (e.g., tyrosinase or kinase assays) with IC₅₀ calculations. For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa or HEK293) .
  • Dosage : Test concentrations ranging from 1 µM to 100 µM, with DMSO as a solvent control (<1% v/v) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrazole moiety influence the compound’s reactivity in catalytic transformations?

  • Steric Effects : The tetrazole’s planar structure may hinder access to catalytic sites in metal-mediated reactions (e.g., Mn-catalyzed transamidation), requiring optimized ligand design .
  • Electronic Effects : The electron-withdrawing nature of tetrazole enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks in cross-coupling reactions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to therapeutic targets (e.g., Alzheimer’s-related enzymes)?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with acetylcholinesterase (PDB ID: 1ACJ). Focus on hydrogen bonding between the tetrazole and catalytic triad residues (e.g., Ser203) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Meta-Analysis : Compare assay conditions (pH, temperature, solvent) across studies. For example, DMSO concentration >0.5% may artificially enhance membrane permeability, skewing results .
  • Structural Modifications : Introduce para-substituents (e.g., -CF₃) to improve solubility and reduce nonspecific binding .

Q. What mechanistic insights can be gained from studying the compound’s role in redox-mediated reactions (e.g., ischemia-reperfusion injury models)?

  • In vivo Models : Use Langendorff perfused heart assays to measure infarct size reduction. Pre-treat with the compound (10 µM) and assess ROS scavenging via fluorescence probes (e.g., DCFH-DA) .
  • Pathway Analysis : Perform Western blotting to quantify phosphorylation of pro-survival kinases (e.g., Akt, ERK1/2) .

Methodological Resources

  • Synthesis : Refer to protocols in (K₂CO₃-mediated coupling) and (amine protection strategies) .
  • Characterization : Use for NMR/HRMS workflows and for crystallographic refinement via SHELX .
  • Biological Testing : Follow ischemia-reperfusion injury models in and enzyme inhibition assays in .

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